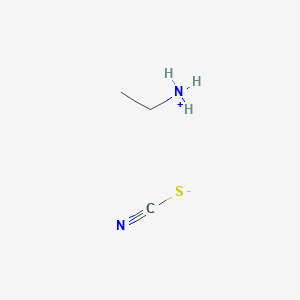

EthylammoniumThiocyanate

Beschreibung

Ethylammonium thiocyanate (C₂H₅NH₃⁺SCN⁻) is an ionic liquid comprising an ethylammonium cation and a thiocyanate anion. Thiocyanates are characterized by the SCN⁻ ion, which exhibits ambident nucleophilicity, enabling diverse reactivity in organic synthesis and materials science . Ethylammonium thiocyanate likely shares these traits, with the ethylammonium cation influencing solubility, thermal stability, and application scope, particularly in green chemistry due to its ionic liquid nature .

Eigenschaften

Molekularformel |

C3H8N2S |

|---|---|

Molekulargewicht |

104.18 g/mol |

IUPAC-Name |

ethylazanium;thiocyanate |

InChI |

InChI=1S/C2H7N.CHNS/c1-2-3;2-1-3/h2-3H2,1H3;3H |

InChI-Schlüssel |

VODZXCCXYWJDMS-UHFFFAOYSA-N |

Kanonische SMILES |

CC[NH3+].C(#N)[S-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Ethylammonium thiocyanate can be synthesized through several methods. One common synthetic route involves the reaction of ethylamine with thiocyanic acid. The reaction is typically carried out in an aqueous solution, and the product is isolated through crystallization. Another method involves the reaction of ethylamine with ammonium thiocyanate under controlled conditions. Industrial production methods often involve large-scale reactions using similar principles but optimized for higher yields and purity.

Analyse Chemischer Reaktionen

Ethylammonium thiocyanate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.

Reduction: It can be reduced under specific conditions to yield different compounds.

Substitution: It can participate in substitution reactions where the thiocyanate group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Ethylammonium thiocyanate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

Biology: It is used in biochemical assays and as a stabilizing agent for certain biological molecules.

Industry: It is used in the production of specialty chemicals, as a catalyst in certain reactions, and in the manufacture of materials with specific properties.

Wirkmechanismus

The mechanism of action of ethylammonium thiocyanate involves its ability to interact with various molecular targets. It can form stable complexes with metal ions, which can alter the reactivity and properties of these ions. The thiocyanate group can also participate in redox reactions, influencing the overall chemical behavior of the compound. The specific pathways involved depend on the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Thiocyanate Compounds

Structural and Physical Properties

The table below highlights key differences between ethylammonium thiocyanate and related thiocyanate salts:

Key Observations :

- Cation Impact : The organic ethylammonium cation likely reduces water solubility compared to NH₄SCN or NaSCN but enhances compatibility with organic solvents, similar to tetrabutylammonium thiocyanate .

- Thermal Stability: Ionic liquids like ethylammonium thiocyanate typically exhibit lower melting points than inorganic salts (e.g., NaSCN at 287°C), aligning with tetrabutylammonium thiocyanate’s lower melting range (62–65°C) .

Ethylammonium Thiocyanate

- Synthetic Utility : As an ionic liquid, it may serve as a dual solvent-catalyst in Michael additions or nucleophilic substitutions, leveraging the SCN⁻ ion’s reactivity .

- Green Chemistry: Potential use in eco-friendly processes due to low volatility and recyclability .

Ammonium Thiocyanate (NH₄SCN)

- Volumetric Analysis : Widely used in 0.1 M standardized solutions for titrations (e.g., silver nitrate assays) .

- Biological Activity : Exhibits antimicrobial properties, though less explored than medicinal thiocyanates .

Sodium/Potassium Thiocyanate (NaSCN/KSCN)

- Industrial Use : NaSCN is employed in textile processing and pharmaceuticals, while KSCN is a common analytical reagent .

- Coordination Chemistry : SCN⁻ acts as a ligand in metal complexes (e.g., cobalt thiocyanate for humidity indicators) .

Tetrabutylammonium Thiocyanate

- Phase-Transfer Catalyst : Facilitates reactions in biphasic systems due to its lipophilic cation .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.